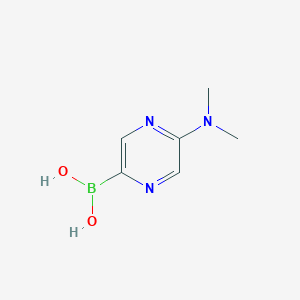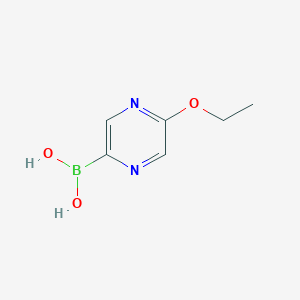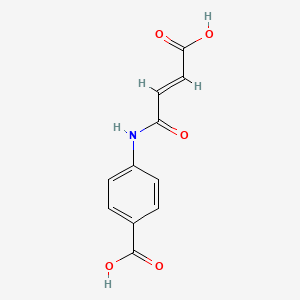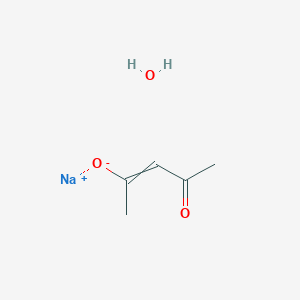
3,4-Dichloro(trifluoromethylthio)benzene; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro(trifluoromethylthio)benzene (97%) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. Due to its unique chemical properties, it has been used in a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3,4-Dichloro(trifluoromethylthio)benzene (97%) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used as a tool for studying the structure and function of proteins, as well as for studying the structure and function of DNA. Additionally, it has been used in the synthesis of pharmaceuticals, in the study of drug metabolism, and in the study of the pharmacology of drugs.
Mechanism of Action
The mechanism of action of 3,4-Dichloro(trifluoromethylthio)benzene (97%) is not fully understood. However, it is believed to act as an inhibitor of enzymes. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of other enzymes such as glutathione S-transferase, which is involved in the detoxification of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dichloro(trifluoromethylthio)benzene (97%) are not fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in drug metabolism, such as cytochrome P450 and glutathione S-transferase. Additionally, it has been shown to have an inhibitory effect on the activity of other enzymes involved in the detoxification of drugs.
Advantages and Limitations for Lab Experiments
The use of 3,4-Dichloro(trifluoromethylthio)benzene (97%) in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be easily synthesized in the laboratory. Additionally, it is soluble in most organic solvents and can be used in a variety of reactions. However, it can be toxic in high concentrations and should be handled with caution. Additionally, it has a pungent odor and can be irritating to the skin and eyes.
Future Directions
There are a number of potential future directions for the use of 3,4-Dichloro(trifluoromethylthio)benzene (97%). It could be used as a tool for studying the structure and function of proteins, as well as for studying the structure and function of DNA. Additionally, it could be used in the synthesis of pharmaceuticals, in the study of drug metabolism, and in the study of the pharmacology of drugs. It could also be used in the development of new drugs, as well as in the development of new drug delivery systems. Finally, it could be used in the study of the biochemical and physiological effects of drugs.
Synthesis Methods
3,4-Dichloro(trifluoromethylthio)benzene (97%) can be synthesized by a variety of methods. One method involves the reaction of bromo(trifluoromethylthio)benzene with chlorine in a chloroform solution. The reaction of bromo(trifluoromethylthio)benzene with chlorine yields 3,4-dichloro(trifluoromethylthio)benzene (97%) and hydrochloric acid as byproducts. The hydrochloric acid can be neutralized with a base such as sodium hydroxide.
properties
IUPAC Name |
1,2-dichloro-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3S/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCWECNQCYHESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro(trifluoromethylthio)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)




